1-Benzyl-2,6-dimethylpiperidin-4-ol
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Overview
Description
1-Benzyl-2,6-dimethylpiperidin-4-ol is a chemical compound with the molecular formula C14H21NO. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a piperidine ring substituted with benzyl and dimethyl groups, making it a valuable scaffold for the development of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,6-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-2,6-dimethylpiperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, such as HIV.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activities of piperidine derivatives.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential CCR5 antagonist, which blocks the CCR5 receptor involved in HIV entry into cells . The compound’s structure allows it to form strong interactions with the receptor, inhibiting the virus’s ability to infect host cells .
Comparison with Similar Compounds
1-Benzyl-2,6-dimethylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
2,6-Dimethylpiperidine: Lacks the benzyl group, resulting in different biological activities and applications.
1-Benzyl-4-hydroxypiperidine: Similar structure but with a hydroxyl group at a different position, leading to variations in reactivity and biological effects.
1-Benzyl-2,2-dimethylpiperidin-4-one: Contains a ketone group instead of a hydroxyl group, affecting its chemical properties and uses.
Properties
IUPAC Name |
1-benzyl-2,6-dimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYXEQLMMZDMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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